Cas no 336105-49-8 ((S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride)

(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chiral amine derivative featuring an anthracene moiety and a trifluoroethyl group. Its rigid anthracene scaffold enhances steric and electronic properties, making it valuable in asymmetric synthesis and catalysis. The trifluoroethyl group contributes to increased lipophilicity and metabolic stability, while the hydrochloride salt improves solubility for handling in synthetic applications. This compound is particularly useful as a building block in pharmaceutical research, ligand design, and material science due to its structural uniqueness and potential for stereoselective transformations. Its high purity and well-defined stereochemistry ensure reproducibility in advanced chemical synthesis.
(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride structure
336105-49-8 structure
Product Name:(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride
CAS No:336105-49-8
MF:C16H13ClF3N
MW:311.729333639145
CID:5085759
PubChem ID:155903175
Update Time:2025-05-25

(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride
    • (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanamine hydrochloride
    • (1S)-1-(9-ANTHRYL)-2,2,2-TRIFLUOROETHYLAMINE HCl
    • E72747
    • Y14851
    • (1S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanamine hydrochloride
    • (1S)-1-anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride
    • 336105-49-8
    • WS-00051
    • Inchi: 1S/C16H12F3N.ClH/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9,15H,20H2;1H/t15-;/m0./s1
    • InChI Key: AWQVKOKXNDPXSR-RSAXXLAASA-N
    • SMILES: Cl.FC([C@H](C1C2C=CC=CC=2C=C2C=CC=CC=12)N)(F)F

Computed Properties

  • Exact Mass: 311.0688616g/mol
  • Monoisotopic Mass: 311.0688616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 319
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26

(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride Pricemore >>

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Additional information on (S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

Comprehensive Overview of (S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS No. 336105-49-8)

The compound (S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS No. 336105-49-8) is a chiral amine derivative featuring an anthracene core and a trifluoroethylamine moiety. This structurally unique molecule has garnered significant attention in pharmaceutical and materials science research due to its potential applications in drug discovery, fluorescence labeling, and asymmetric synthesis. The anthracene group provides photophysical properties, while the trifluoroethylamine moiety enhances metabolic stability, making it a valuable scaffold for bioactive molecule design.

In recent years, the demand for chiral amines like (S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride has surged, driven by advancements in enantioselective catalysis and the growing focus on precision medicine. Researchers frequently search for "chiral amine synthesis," "anthracene derivatives applications," and "fluorinated compounds in drug design," reflecting the compound's relevance in cutting-edge science. Its CAS No. 336105-49-8 serves as a critical identifier in chemical databases, ensuring accurate sourcing and regulatory compliance.

The compound's hydrochloride salt form improves solubility and crystallinity, facilitating handling in laboratory settings. Analytical techniques such as HPLC, NMR, and X-ray crystallography are commonly employed to verify its enantiomeric purity and structural integrity. Given the rising interest in sustainable chemistry, questions like "green synthesis of fluorinated amines" and "recycling catalysts in chiral amine production" highlight industry trends that align with this compound's synthetic pathways.

Beyond pharmaceuticals, (S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride has potential in optoelectronic materials. Its anthracene backbone enables π-π stacking interactions, useful in organic semiconductors or light-emitting diodes (OLEDs). Searches for "organic electronics building blocks" and "small molecule semiconductors" underscore this interdisciplinary appeal. Researchers also explore its utility in fluorescence probes for biological imaging, leveraging the anthracene group's emissive properties.

Quality control of CAS No. 336105-49-8 is paramount, with specifications typically including ≥98% purity and strict limits on residual solvents. Suppliers often provide COA (Certificate of Analysis) and MSDS documentation to meet regulatory standards. The compound's stability under inert atmospheres and recommended storage at -20°C are frequently addressed in "handling air-sensitive amines" and "long-term chemical storage" queries.

In summary, (S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride represents a versatile tool for modern chemistry, bridging medicinal chemistry, materials science, and analytical applications. Its CAS No. 336105-49-8 ensures traceability, while its structural features align with trends in fluorination, chirality, and functional materials—making it a compound of enduring scientific interest.

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